molecular formula C12H19N5O3S B2536913 ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 403833-75-0

ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2536913
CAS No.: 403833-75-0
M. Wt: 313.38
InChI Key: QTQMNXSINRNNIF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a triazole moiety

Mechanism of Action

Target of Action

Compounds with a similar structure, such as those containing a 1,2,4-triazole ring, have been found to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, contributing to its potential therapeutic effects.

Mode of Action

It is known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of a sulfur atom in the molecule may also contribute to its biological activity, as sulfur-containing compounds often exhibit strong interactions with biological targets.

Biochemical Pathways

Given the broad range of biological activities associated with 1,2,4-triazole derivatives , it is likely that this compound affects multiple pathways

Result of Action

Based on the known activities of similar compounds , it can be hypothesized that this compound may have potential therapeutic effects, such as anti-inflammatory, antimicrobial, or neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate is then reacted with piperazine-1-carboxylate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is unique due to the combination of the triazole and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3S/c1-3-20-12(19)17-6-4-16(5-7-17)10(18)8-21-11-14-13-9-15(11)2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQMNXSINRNNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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